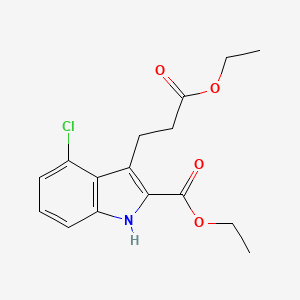
ThrRS-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ThrRS-IN-2 is a threonyl-tRNA synthetase inhibitor with an inhibition concentration (IC50) value of 56.5 ± 3.5 μM . Threonyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching threonine to its corresponding tRNA. Inhibiting this enzyme can disrupt protein synthesis, making this compound a valuable compound for scientific research, particularly in the study of bacterial infections and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ThrRS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as bromine, nitro, and sulfonamide groups through substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
ThrRS-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
ThrRS-IN-2 has several scientific research applications, including:
Antibacterial Research: As an inhibitor of threonyl-tRNA synthetase, this compound is used to study bacterial protein synthesis and develop new antibacterial agents.
Antimalarial Research: Similar inhibitors have been explored for their potential to target malarial parasites.
Cancer Research: Inhibitors of aminoacyl-tRNA synthetases, including this compound, are investigated for their potential to disrupt protein synthesis in cancer cells.
Biochemical Studies: This compound is used to understand the biochemical pathways involving threonyl-tRNA synthetase and its role in cellular processes.
Wirkmechanismus
ThrRS-IN-2 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from attaching threonine to its corresponding tRNA, disrupting protein synthesis. The molecular targets and pathways involved include the enzyme’s active site and the subsequent steps in the protein synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid Derivatives: These compounds also inhibit threonyl-tRNA synthetase and have been studied for their antimalarial properties.
Microcin C-related Compounds: These compounds mimic natural substrates to inhibit aminoacyl-tRNA synthetases.
Uniqueness of ThrRS-IN-2
This compound is unique due to its specific inhibition of threonyl-tRNA synthetase with a well-defined IC50 value. Its synthetic accessibility and potential for modification make it a versatile tool for research in various fields, including antibacterial and anticancer studies .
Eigenschaften
Molekularformel |
C16H10Br2N4O3S |
|---|---|
Molekulargewicht |
498.2 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |
InChI-Schlüssel |
STQRBLRCVJUJOG-FBCYGCLPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




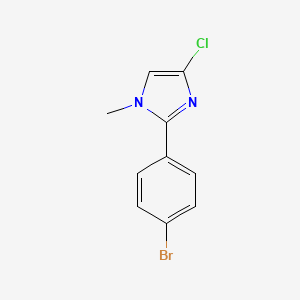
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)

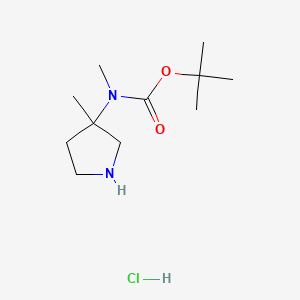

![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
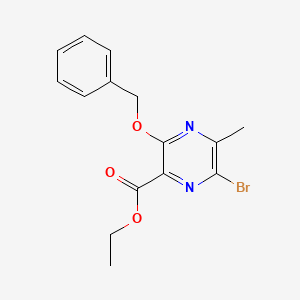
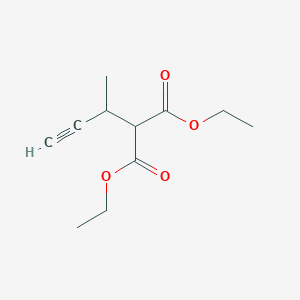
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
